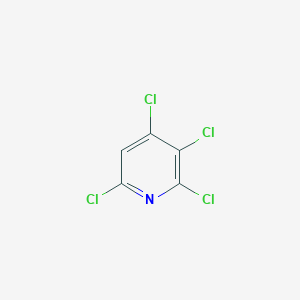

2,3,4,6-Tetrachloropyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,6-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFNDUTVMQOPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065709 | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-36-9 | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,4,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B433Q7TVW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Development of Research on Halogenated Pyridine Systems

The study of halogenated pyridines dates back over a century, with early investigations focusing on the fundamental reactions and properties of these compounds. nsf.gov The development of methods for the selective halogenation of the pyridine (B92270) ring has been a long-standing challenge in synthetic chemistry. nsf.govnih.gov Early methods often required harsh reaction conditions, such as high temperatures and the use of strong acids or metal catalysts, and frequently resulted in mixtures of isomers. nsf.gov

A significant advancement in this area was the development of vapor-phase chlorination processes, which allowed for more controlled and selective production of specific polychlorinated pyridines. google.comgoogle.com Over the years, research has evolved to include more sophisticated techniques, such as transition-metal-catalyzed cross-coupling reactions, which have greatly expanded the synthetic utility of halogenated pyridines. researchgate.netresearchgate.net These modern methods enable the precise and site-selective introduction of various functional groups onto the pyridine core, opening up new avenues for the synthesis of complex molecules. researchgate.netresearchgate.net

Overview of the Tetrachloropyridine Isomers in Advanced Organic Synthesis

Tetrachloropyridine exists in several isomeric forms, each with distinct physical and chemical properties that influence their applications in advanced organic synthesis. The reactivity of a particular isomer is largely determined by the positions of the chlorine atoms on the pyridine (B92270) ring.

The isomers of tetrachloropyridine serve as versatile intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. solubilityofthings.comontosight.ai For instance, 2,3,5,6-tetrachloropyridine (B1294921) is a key intermediate in the production of the pesticides chlorpyrifos (B1668852) and triclopyr (B129103). chemicalbook.comnih.gov

The differential reactivity of the chlorine atoms in tetrachloropyridine isomers is a key aspect of their synthetic utility. For example, in 2,3,5,6-tetrachloropyridine, the chlorine atoms at the α-positions (2- and 6-positions) are generally more reactive towards nucleophilic substitution than those at the β-positions (3- and 5-positions). researchgate.net This allows for selective functionalization of the pyridine ring.

Modern synthetic methods, such as the Suzuki-Miyaura reaction, have been successfully applied to tetrachloropyridine isomers to achieve site-selective arylation, leading to the synthesis of mono-, di-, tri-, and tetra-arylated pyridines. researchgate.net The ability to control the degree and position of substitution is crucial for creating diverse molecular architectures with specific properties.

Role of 2,3,4,6 Tetrachloropyridine Within the Broader Class of Polychlorinated Heterocycles

Direct Chlorination Processes

Direct chlorination of pyridine serves as a fundamental approach to obtaining various chloropyridine isomers, including tetrachloropyridines. These processes can be broadly categorized into gas-phase and liquid-phase techniques, each with distinct operational parameters and outcomes.

Gas-Phase Chlorination of Pyridine and its Chlorinated Derivatives

Vapor-phase chlorination involves the reaction of pyridine or its partially chlorinated derivatives with chlorine gas at elevated temperatures. epo.org This method can be performed with or without a catalyst and is a common industrial practice for producing highly chlorinated pyridines. epo.orggoogleapis.com

Both catalytic and non-catalytic methods are employed in the gas-phase chlorination of pyridine. Non-catalytic processes often require very high temperatures, which can lead to lower selectivity and the formation of undesirable by-products. epo.org

Catalytic approaches, on the other hand, can enhance reaction rates and improve the selectivity towards specific isomers. A variety of catalysts have been investigated, including Lewis acid halides like ferric chloride, zinc chloride, and nickel chloride, often supported on inorganic materials such as activated carbon, gamma-alumina, montmorillonite (B579905) clay, diatomaceous earth, or pumice. epo.org The use of catalysts allows for the reaction to proceed at lower temperatures compared to non-catalytic methods, which can be advantageous for controlling the product distribution. For instance, the chlorination of partially chlorinated pyridines in the presence of a Lewis acid halide on a support can be carried out at temperatures around 200°C. epo.org Other patented processes describe the use of metal oxides or metal halides as catalysts for the chlorination of pyridine derivatives. google.com

The distribution of chlorinated pyridine isomers is highly dependent on the reaction temperature and the molar ratio of the reactants. In gas-phase chlorination, precise temperature control is crucial for achieving the desired product. For the selective production of 2,3,5,6-tetrachloropyridine, reaction temperatures are typically maintained between 250°C and 450°C. epo.org Temperatures above this range tend to favor over-chlorination, leading to the formation of pentachloropyridine (B147404) and reducing the yield of the desired tetrachloro-isomer. epo.org

The molar ratio of chlorine to the pyridine substrate also plays a significant role. A higher chlorine-to-pyridine ratio generally leads to a higher degree of chlorination. The reaction time, which is influenced by the reactor size and flow rates of reactants and any diluents, is another critical parameter, with typical residence times ranging from 0.1 to 60 seconds. epo.org The use of an inert gaseous diluent, such as nitrogen or carbon tetrachloride, is common to help control the reaction. epo.org

Table 1: Influence of Temperature on Gas-Phase Chlorination of Polychlorinated β-Picolines

| Temperature (°C) | Key Product(s) | Observations | Reference |

| 250-450 | 2,3,5,6-Tetrachloropyridine | High selectivity and good yield. | epo.org |

| >450 | Pentachloropyridine | Decreased selectivity for tetrachloropyridine due to over-chlorination. | epo.org |

| 300-400 | 2,3,5,6-Tetrachloropyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | Preferred temperature range for the process. | epo.org |

Liquid-Phase Chlorination Techniques

Liquid-phase chlorination offers an alternative to gas-phase methods and is also widely used for the synthesis of polychlorinated pyridines. This technique involves reacting pyridine or its derivatives with chlorine in a liquid medium, often in the presence of a catalyst or under specific pH conditions.

One approach involves the chlorination of a liquid pyridine-hydrogen chloride feed composition with chlorine gas at temperatures ranging from approximately 100°C to 225°C. google.com Another method describes the non-catalytic liquid-phase chlorination of beta-picoline or beta-picoline hydrochloride at temperatures of at least 190°C. google.com In some instances, catalysts such as halides of iron, tungsten, molybdenum, titanium, or antimony are used to facilitate the reaction at lower temperatures, around 160°C. google.com The use of acid buffering agents to maintain a pH of 4-5 has been reported to minimize by-product formation and increase yields to around 90%.

Dehalogenation and Substitution Reactions of Highly Chlorinated Pyridines

An alternative strategy for synthesizing this compound involves starting with a more highly chlorinated precursor, such as pentachloropyridine, and selectively removing one or more chlorine atoms.

Reductive Dechlorination of Pentachloropyridine and Related Precursors

Reductive dechlorination is a key method for the targeted synthesis of specific tetrachloropyridine isomers from pentachloropyridine. This process involves the use of a reducing agent to selectively remove a chlorine atom.

One notable method is the photochemical reductive dechlorination of pentachloropyridine. Irradiation of pentachloropyridine can lead to the formation of this compound, presumably through a 3-pyridyl radical intermediate. rsc.org Another approach utilizes chemical reducing agents. For example, the reduction of pentachloropyridine with a zinc and ammonium (B1175870) chloride system in dimethyl methylphosphonate (B1257008) as a solvent has been shown to yield 2,3,5,6-tetrachloropyridine with high specificity. lookchem.com More recently, a green synthesis method has been developed using manganese as a reductant for the hydrodechlorination of pentachloropyridine to 2,3,5,6-tetrachloropyridine, achieving high conversion rates and selectivity. rsc.org Additionally, biological methods have been explored, where microorganisms such as Desulfitobacterium frappieri PCP-1 can dechlorinate pentachloropyridine to 2,3,5,6-tetrachloropyridine. nih.gov

Table 2: Reductive Dechlorination of Pentachloropyridine

| Precursor | Reagent/Method | Product | Observations | Reference |

| Pentachloropyridine | Photolysis | This compound | Involves a 3-pyridyl radical intermediate. | rsc.org |

| Pentachloropyridine | Zinc/Ammonium Chloride in Dimethyl methylphosphonate | 2,3,5,6-Tetrachloropyridine | High specificity. | lookchem.com |

| Pentachloropyridine | Manganese | 2,3,5,6-Tetrachloropyridine | Green synthesis, high conversion and selectivity. | rsc.org |

| Pentachloropyridine | Desulfitobacterium frappieri PCP-1 | 2,3,5,6-Tetrachloropyridine | Biological dechlorination. | nih.gov |

Advanced Derivatives and Applications in Material Science

Synthesis and Functionalization of 2,3,4,6-Tetrachloropyridine Derivatives

The reactivity of the chlorine atoms on the pyridine (B92270) ring allows for a range of synthetic modifications. The positions of these chlorine atoms are not equally reactive, with the C4 and C6 positions generally being more susceptible to nucleophilic attack than the C2 and C3 positions. This regioselectivity is a key factor in the synthesis of specific derivatives.

Thiolation of polychlorinated pyridines is a well-established method for introducing sulfur-containing functional groups. The synthesis of 2,3,5,6-tetrachloropyridine-4-thiol (B82567) is a representative example of this transformation, which proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. In this type of reaction, a sulfur nucleophile displaces one of the chlorine atoms on the pyridine ring. The C4 position is particularly activated towards nucleophilic attack in perhalogenated pyridines. nih.gov

The general procedure involves reacting the tetrachloropyridine substrate with a sulfur source, such as sodium hydrosulfide (B80085) or a thiol in the presence of a base. ias.ac.in For instance, reacting a perchlorinated pyridine with a thiol like 1-methyl-1H-tetrazole-5-thiol in the presence of a base like sodium hydrogencarbonate leads to the substitution of the chlorine at the 4-position. nih.gov This method provides a direct route to thiolated derivatives, which are valuable intermediates for further synthesis.

Table 1: Representative Thiolation Reaction

| Reactant | Reagent | Product | Mechanism |

|---|

Introducing a carbaldehyde or other carbonyl groups onto the electron-deficient tetrachloropyridine ring requires specific synthetic strategies. Direct formylation methods like the Vilsmeier-Haack reaction, which are effective for electron-rich aromatic systems, are generally not suitable for highly halogenated, electron-poor heterocycles. ijsr.net

A more viable approach involves a metal-halogen exchange followed by reaction with a suitable electrophile. This typically includes the following steps:

Lithiation : this compound is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The lithium atom selectively replaces one of the chlorine atoms, most commonly at the more reactive 4- or 6-position, to form a lithiated intermediate.

Quenching with an Electrophile : The resulting organolithium compound is then reacted with a carbonyl source. For the synthesis of a carbaldehyde derivative, an electrophile such as N,N-dimethylformamide (DMF) is used.

Workup : An acidic workup hydrolyzes the intermediate to yield the desired tetrachloropyridine carbaldehyde.

This methodology allows for the regioselective introduction of a carbonyl group, creating versatile building blocks for more complex molecular architectures. rsc.org

The substitution of chlorine atoms with nitrogen-based nucleophiles is a fundamental method for functionalizing tetrachloropyridines. Amination can be achieved through nucleophilic aromatic substitution (SNA_r), where an amine directly displaces a chloride on the pyridine ring. researchgate.netabertay.ac.uk The reaction is typically performed by heating the tetrachloropyridine with an excess of the desired amine, sometimes in the presence of a base. The chlorine at the 4-position is the most susceptible to this substitution.

For less reactive amines or for achieving higher selectivity, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. chemspider.com This palladium-catalyzed method allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.

Amidation can be approached in two ways:

Directly reacting the tetrachloropyridine with an amide anion.

A two-step process involving an initial amination reaction to produce an amino-tetrachloropyridine, followed by acylation of the amino group with an acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding amide. fishersci.co.uk

Table 2: Comparison of Amination Methods

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r) | None or Base | High Temperature | Simple, cost-effective |

While the parent compound is already heavily chlorinated, further halogen modification often involves halogen exchange reactions. The Finkelstein reaction is a classic example where a chloro-substituent is replaced by a heavier halogen, such as iodine. This is accomplished by treating the tetrachloropyridine with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone.

This chloro-iodo exchange is an equilibrium process, but it can be driven to completion by the precipitation of the resulting sodium chloride in the solvent. science.gov Introducing an iodine atom is synthetically valuable as the resulting C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thus enabling further, more complex molecular elaborations. nih.gov Protocols for the direct C-H iodination of less substituted pyridines have also been developed, which could be adapted for related substrates. rsc.org

Application in Functional Material Development

The functionalized derivatives of this compound serve as key building blocks for the development of advanced functional materials. Their unique electronic properties, combined with the versatility of the pyridine scaffold, make them attractive for applications in optoelectronics and sensor technology.

The development of novel luminescent and fluorescent materials is a significant area of research. Pyridine-containing compounds are frequently incorporated into fluorescent molecules due to their distinct electronic characteristics and their ability to coordinate with metal ions. rsc.orgmdpi.com

Derivatives of this compound can be used to construct sophisticated fluorophores. The highly electron-withdrawing nature of the tetrachloropyridine ring makes it an excellent electron-acceptor unit. When this acceptor is chemically linked to an electron-donating group (a fluorophore), it can create a molecule with strong intramolecular charge-transfer (ICT) characteristics. Such donor-acceptor systems often exhibit interesting photophysical properties, including:

Tunable Emission : The fluorescence emission wavelength can be finely tuned by modifying the nature of the donor group or by making further substitutions on the pyridine ring.

Solvatochromism : The emission color of these materials can be sensitive to the polarity of their environment, making them suitable for use as sensors.

Stimuli-Responsiveness : The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, leading to changes in the fluorescence properties in response to pH or the presence of specific analytes. mdpi.com

By applying the synthetic methods described in section 4.1, such as amination or cross-coupling reactions, various fluorescent moieties can be attached to the tetrachloropyridine core, paving the way for a new class of functional materials for sensing and imaging applications. nih.gov

Utilization in Electrochemical Systems and Energy Storage Research

While direct and extensive research on the application of this compound in electrochemical systems and energy storage is limited in publicly available literature, the electrochemical behavior of related polychlorinated pyridine compounds provides insights into its potential in this field. The high degree of chlorination on the pyridine ring significantly influences its electronic properties, making it a subject of interest for electrochemical studies.

The reduction of chlorinated pyridines at electrode surfaces is a key area of investigation. For instance, studies on the electrochemical reductive behavior of similar compounds, such as 3,4,5,6-tetrachloro-2-trichloromethylpyridine, have shown that the dechlorination process is a diffusion-controlled irreversible process. This suggests that the chlorine atoms on the this compound ring could be selectively removed or modified through electrochemical means, a property that could be harnessed in various synthetic and energy-related applications.

In the context of energy storage, the stability and redox properties of electrolyte components are crucial. While there is no direct evidence of this compound being used as a primary component in batteries or supercapacitors, its derivatives could potentially serve as additives to enhance electrolyte performance. The electron-withdrawing nature of the chlorine atoms can impact the electrochemical window and stability of the electrolyte. However, the specific effects and benefits would require dedicated research and experimental validation.

The following table summarizes the key electrochemical parameters that would be relevant for the investigation of this compound in energy storage applications:

| Property | Relevance in Energy Storage | Potential Influence of this compound Structure |

| Redox Potential | Determines the operating voltage of an electrochemical cell. | The high degree of chlorination is expected to result in a relatively high reduction potential. |

| Electrochemical Window | The range of potentials over which the electrolyte is stable. | The stability of the C-Cl bonds and the pyridine ring would define its contribution to the electrochemical window. |

| Ionic Conductivity | The ability of the electrolyte to conduct ions. | While not an ionic species itself, its derivatives or its presence as an additive could influence the overall ionic conductivity of the electrolyte. |

| Chemical Stability | Resistance to degradation in the electrochemical environment. | The strength of the carbon-chlorine bonds and the aromaticity of the pyridine ring contribute to its chemical stability. |

Further research is necessary to fully elucidate the potential of this compound and its derivatives in the development of advanced electrochemical systems and energy storage technologies.

Role as Ligands for Coordination Complexes and Supramolecular Assemblies

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, acting as ligands that bind to metal centers to form a vast array of coordination complexes. jscimedcentral.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to metal ions. The electronic and steric properties of substituents on the pyridine ring significantly influence the stability, structure, and reactivity of the resulting metal complexes.

In the case of this compound, the four chlorine atoms introduce significant steric hindrance around the nitrogen donor atom. This steric bulk can impede the coordination of the ligand to a metal center, making the formation of stable complexes challenging compared to less substituted pyridines. nih.gov The positions of the chlorine atoms, particularly at the 2- and 6-positions (ortho to the nitrogen), create a crowded environment that can prevent close approach of a metal ion.

Despite the steric challenges, the strong electron-withdrawing nature of the four chlorine atoms significantly reduces the basicity of the pyridine nitrogen. This electronic effect weakens its ability to donate its lone pair to a metal ion, further disfavoring complex formation. However, for certain applications, this reduced basicity might be desirable to fine-tune the electronic properties of a metal center in a complex.

In the realm of supramolecular chemistry, halogenated organic compounds, including chlorinated pyridines, are of great interest due to their ability to participate in halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In the solid state, the chlorine atoms of this compound could potentially form halogen bonds with other Lewis basic sites, such as the nitrogen atom of another pyridine molecule or other functional groups, leading to the formation of ordered supramolecular assemblies.

The table below outlines the key factors influencing the role of this compound as a ligand and in supramolecular assemblies:

| Feature | Implication for Coordination Complexes | Implication for Supramolecular Assemblies |

| Steric Hindrance | The four chlorine atoms, especially at the 2- and 6-positions, sterically hinder the approach of metal ions, making complex formation difficult. nih.gov | The defined positions of the chlorine atoms can direct the formation of specific halogen-bonded networks in the solid state. |

| Electronic Effects | The strong electron-withdrawing nature of the chlorine atoms reduces the basicity of the pyridine nitrogen, weakening its coordinating ability. | The electron-deficient nature of the chlorine atoms enhances their ability to act as halogen bond donors. |

| Halogen Bonding | Not a primary interaction in the formation of the metal-ligand bond. | The chlorine atoms can act as halogen bond donors, leading to the formation of extended supramolecular structures. researchgate.net |

While specific examples of coordination complexes and supramolecular assemblies involving this compound as the primary ligand are not extensively documented, its unique combination of steric and electronic properties makes it a potentially interesting, albeit challenging, building block for the design of novel materials with tailored solid-state structures and properties.

Computational Chemistry and Theoretical Characterization of 2,3,4,6 Tetrachloropyridine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic nature of 2,3,4,6-tetrachloropyridine at the molecular level. These investigations help in understanding the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the molecule's most stable three-dimensional geometry. nih.gov This process, known as molecular optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized structure provides a foundational model for further computational analysis.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. dtic.mil It maps regions of positive and negative electrostatic potential, which are critical for understanding and predicting how the molecule will interact with other charged or polar species. dtic.milresearchgate.net For this compound, the MEP map would highlight electron-rich areas (negative potential), likely associated with the nitrogen atom and chlorine lone pairs, and electron-deficient areas (positive potential), which are potential sites for nucleophilic attack.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are instrumental in predicting where and how this compound is likely to react. By analyzing the electronic properties derived from DFT calculations, such as the distribution of the LUMO and the MEP, researchers can predict the most probable sites for nucleophilic or electrophilic attack. This prediction of regioselectivity is vital for designing synthetic pathways and understanding reaction mechanisms. nih.govarxiv.org For substituted pyridines, these models can explain why a reagent might preferentially attack one position over another.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties of this compound. redalyc.org This includes simulating its theoretical UV-Vis, IR, and NMR spectra. By calculating the energies of electronic transitions, vibrational frequencies, and chemical shifts, these theoretical spectra can be generated. Comparing these predicted spectra with experimentally obtained data serves as a crucial validation of the computational model's accuracy. Furthermore, this correlation allows for the confident assignment of experimental spectral features to specific molecular structures and electronic transitions. redalyc.org

Environmental Fate, Degradation Pathways, and Remediation Research

Environmental Persistence and Transformation

The environmental persistence of 2,3,4,6-tetrachloropyridine is dictated by its susceptibility to biological and chemical degradation processes. The presence of four chlorine atoms on the pyridine (B92270) ring generally increases its recalcitrance compared to the parent pyridine molecule.

Biodegradation Pathways: Aerobic and Anaerobic Conditions

Specific biodegradation pathways for this compound have not been extensively documented. However, the degradation of the basic pyridine structure is known to occur through novel mechanisms, potentially involving initial reductive steps rather than the typical hydroxylation seen in many other aromatic compounds. tandfonline.com For chlorinated pyridines, biodegradation is challenging, and the position of chlorine substituents significantly alters the compound's biodegradability. tandfonline.com

Under aerobic conditions , many chlorinated aromatic compounds are resistant to degradation. The biodegradation of pyridine itself can proceed via direct oxidative ring cleavage without prior hydroxylation, as seen in some Arthrobacter species. nih.gov However, the high degree of chlorination in this compound likely hinders such aerobic attacks.

Under anaerobic conditions , chlorinated compounds are often more susceptible to degradation. researchgate.net For many chlorinated aromatic pollutants, the primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.govresearchgate.net It is hypothesized that this compound would follow a similar anaerobic pathway, leading to the formation of lesser-chlorinated pyridines, which may then be more amenable to further degradation.

| Condition | Potential Degradation Pathway | Key Characteristics |

| Aerobic | Likely to be highly persistent. | Oxidative ring cleavage, common for pyridine, is likely inhibited by the four chlorine atoms. |

| Anaerobic | Reductive dechlorination is the most probable pathway. | Involves the sequential removal of chlorine atoms, reducing the compound's toxicity and recalcitrance. |

Microbial Dehalogenation Mechanisms

Microbial dehalogenation is a critical process for the natural attenuation of chlorinated pollutants. For compounds like this compound, this primarily occurs through reductive dehalogenation under anaerobic conditions. nih.gov This process involves microorganisms using the chlorinated compound as an electron acceptor, typically in the absence of more favorable acceptors like oxygen, nitrate, or sulfate. nih.govresearchgate.net

This mechanism can proceed via two main pathways:

Dehalorespiration: The microorganism gains energy for growth by using the chlorinated compound as a terminal electron acceptor in its respiratory chain.

Cometabolism: The degradation is a fortuitous side-reaction catalyzed by an enzyme or cofactor produced for a different purpose, with the microorganism deriving no energy from the transformation.

In undefined anaerobic microbial communities, reductive dehalogenation of aromatic compounds is a well-observed phenomenon. nih.gov For some related compounds, both reductive and hydrolytic dechlorination mechanisms have been observed under anaerobic conditions. researchgate.net

Identification and Characterization of Degrading Microbial Strains (e.g., Sphingomonas sp., Nocardioides sp.)

While no specific microbial strains have been isolated for their ability to degrade this compound, research on related compounds points to several candidate genera.

Sphingomonas sp.: This genus is well-known for its remarkable metabolic versatility and its ability to degrade a wide array of recalcitrant aromatic compounds, including chlorinated ones. nih.gov For instance, Sphingomonas sp. strain RW1 has been shown to degrade chlorinated dibenzofurans and dibenzo-p-dioxins through dioxygenolytic attack. nih.gov Strains of Sphingomonas can also act in consortia with other bacteria, such as Pseudomonas, to achieve complete mineralization of chlorinated aromatics. nih.gov Their established ability to attack stable chlorinated ring structures makes them prime candidates for the degradation of tetrachloropyridines.

Nocardioides sp.: Members of the genus Nocardioides are recognized for their capacity to degrade hard-to-degrade pollutants, including nitrogen heterocycles like pyridine. tandfonline.comnih.gov These actinomycetes can utilize various organic pollutants as carbon and nitrogen sources and are known to possess enzymes for the degradation of aromatic compounds, haloalkanes, and nitrogen heterocycles. nih.gov The documented ability of Nocardioides to metabolize the pyridine ring suggests a potential capability to degrade its chlorinated derivatives. tandfonline.comnih.gov

Environmental Transport and Distribution

The movement of this compound through the environment is governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Studies on Soil Mobility and Volatilization from Environmental Matrices

Specific experimental data on the soil adsorption coefficient (Koc) and Henry's Law constant for this compound are not available in the reviewed literature. However, general principles of environmental chemistry can predict its likely behavior.

Soil Mobility: The mobility of an organic compound in soil is largely determined by its tendency to adsorb to soil particles, particularly organic carbon. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values are strongly adsorbed and have low mobility, reducing the risk of leaching into groundwater. researchgate.netresearchgate.net The mobility of chlorinated pyridines is influenced by soil properties such as organic matter content and pH. researchgate.netmdpi.com Given its structure as a polychlorinated aromatic compound, this compound is expected to have a relatively high Koc, leading to low mobility in soil.

Volatilization: Volatilization from soil and water surfaces depends on the compound's vapor pressure and its Henry's Law constant. rivm.nl Factors influencing volatilization from soil include temperature, soil moisture, and air flow. rivm.nlawsjournal.org Volatilization is generally higher from moist soils than from dry soils because water molecules displace the pesticide from soil binding sites, making it more available to enter the vapor phase. rivm.nl However, as a solid with multiple chlorine atoms, its vapor pressure is expected to be low, potentially limiting significant volatilization under normal environmental conditions.

Advanced Remediation and Separation Technologies

For sites contaminated with persistent chlorinated compounds like this compound, natural attenuation may be insufficient, necessitating active remediation strategies. Technologies developed for other chlorinated solvents and aromatics are applicable.

These remediation techniques can be broadly categorized as physical removal, chemical/biological destruction, and containment. itrcweb.org

| Technology Category | Specific Technique | Description |

| Physical Removal | Excavation | The direct removal of contaminated soil for off-site disposal or treatment. It is highly effective for shallow source zones. itrcweb.orgaugustmack.com |

| In-Situ Destruction | Thermal Remediation | Techniques like electrical resistance heating are used to heat the subsurface, causing the volatilization and/or thermal degradation of contaminants, which are then captured. augustmack.com |

| In-Situ Chemical Reduction (ISCR) | Involves injecting chemical reductants, such as zero-valent iron (ZVI), into the subsurface to abiotically degrade chlorinated compounds. itrcweb.orgaugustmack.com | |

| Enhanced In-Situ Bioremediation | The subsurface environment is amended with electron donors (e.g., vegetable oil) and sometimes specialized microbial cultures (bioaugmentation) to stimulate reductive dechlorination. itrcweb.org | |

| Separation | Various Chromatographic Methods | Laboratory and industrial processes, such as gas chromatography, can be used to separate mixtures of different chlorinated pyridines, which is important for analysis and potentially for waste stream treatment. googleapis.com |

| Containment | Permeable Reactive Barriers (PRBs) | A subsurface wall is constructed with reactive materials (like ZVI) that intercept a groundwater plume and degrade contaminants as the water flows through. augustmack.com |

The selection of a specific technology or a combination of technologies depends on site-specific factors, including the geology, the extent of contamination, and the remediation goals. researchgate.netyoutube.com

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research

Thorough searches of chemical and biological databases, as well as scholarly articles, did not yield any studies specifically evaluating the antimicrobial properties of 2,3,4,6-Tetrachloropyridine.

Evaluation of Antibacterial Properties and Efficacy

There is no available data from in vitro or in vivo studies to characterize the antibacterial spectrum or efficacy of this compound against Gram-positive or Gram-negative bacteria.

Investigation of Antifungal Activities and Spectrum

Similarly, no research has been published detailing the investigation of this compound for any potential antifungal activities against common or pathogenic fungal species.

Enzymatic Interactions and Inhibition Studies

No studies have been identified that investigate the interaction of this compound with specific enzymes or its potential as an enzyme inhibitor. Data on its effects on enzymatic pathways or its binding affinity to enzyme active sites is currently unavailable.

Molecular Basis of Biological Activity

Due to the lack of research on its biological effects, the molecular basis of activity for this compound remains uncharacterized.

Interaction with Cellular Targets and Biological Macromolecules

There is no information available regarding the specific cellular targets or interactions with biological macromolecules, such as DNA, RNA, or proteins, for this compound.

Postulated Mechanisms of Action for Tetrachloropyridine Derivatives

While research exists on the mechanisms of action for other tetrachloropyridine isomers and their derivatives, it is not scientifically appropriate to extrapolate these findings to this compound without specific experimental evidence. Postulated mechanisms for other related compounds are therefore not included in this article to maintain strict focus on the specified chemical.

Role as Precursors in Agrochemical and Pharmaceutical Research

While the pyridine (B92270) ring is a common scaffold in a vast array of biologically active compounds, the specific substitution pattern of this compound does not appear to be a favored starting point for the development of new herbicides, fungicides, or therapeutic agents based on publicly available research.

Intermediate in the Synthesis of Herbicides and Fungicides

There is no substantial evidence in the reviewed literature to suggest that this compound is utilized as a key intermediate in the commercial synthesis of herbicides or fungicides. Research and development in the agrochemical sector have historically focused on other chlorinated pyridine derivatives. For instance, the isomeric compound 2,3,5,6-tetrachloropyridine (B1294921) is a well-documented precursor to the herbicide triclopyr (B129103) and the insecticide chlorpyrifos (B1668852). The synthesis of these commercially important agrochemicals is highly specific to the substitution pattern of the starting materials, and it appears that this compound does not offer the same synthetic advantages or lead to products with desirable biological activity.

Some patent literature mentions this compound only as a minor byproduct in the synthesis of the more industrially significant 2,3,5,6-isomer, with no indication of its own utility as a precursor.

Building Block for Novel Therapeutic Agents

Similarly, a comprehensive search of medicinal chemistry literature did not yield significant findings on the use of this compound as a building block for the synthesis of new therapeutic agents. While the broader class of pyridine-containing compounds is of great interest in drug discovery due to their ability to interact with a wide range of biological targets, the specific isomer this compound has not been prominently featured in the development of novel pharmaceuticals.

The focus in pharmaceutical research has been on other substituted pyridines that allow for more facile and targeted modifications to achieve desired pharmacological profiles. The reactivity and steric hindrance associated with the chlorine substitution pattern in this compound may present synthetic challenges or result in final compounds with suboptimal therapeutic properties, leading researchers to explore other, more promising pyridine-based scaffolds.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of chlorinated pyridines. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and the nature of chemical bonds, which together reveal the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is highly dependent on its local electronic environment. For a tetrachloropyridine isomer, the number of signals, their splitting patterns (multiplicity), and their integration values reveal the number and connectivity of hydrogen atoms. In the case of the symmetric isomer 2,3,5,6-tetrachloropyridine (B1294921), there is only one proton on the pyridine (B92270) ring at the C-4 position. This would result in a single, unsplit signal (a singlet) in the aromatic region of the ¹H NMR spectrum, typically observed between 7.0 and 9.0 ppm. The exact chemical shift is influenced by the strong electron-withdrawing effects of the four chlorine atoms and the nitrogen atom in the ring.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal. Due to the symmetry of 2,3,5,6-tetrachloropyridine, only two distinct signals would be expected in its proton-decoupled ¹³C NMR spectrum. The two carbon atoms adjacent to the nitrogen (C-2 and C-6) are chemically equivalent, as are the two carbons at the C-3 and C-5 positions. The carbon atom bonded to the hydrogen (C-4) would produce a third signal. The chemical shifts are significantly affected by the attached chlorine atoms, which typically cause a downfield shift.

Table 1: Predicted NMR Data for the Representative Compound 2,3,5,6-Tetrachloropyridine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Singlet | H-4 |

| ¹³C | ~145 - 155 | Singlet | C-2, C-6 |

| ¹³C | ~130 - 140 | Singlet | C-3, C-5 |

| ¹³C | ~120 - 130 | Singlet | C-4 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. For an aromatic, chlorinated compound like a tetrachloropyridine, the IR spectrum is characterized by several key absorption bands. The high degree of chlorination and the presence of the pyridine ring dominate the spectrum.

Key vibrational modes include:

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹, are characteristic of carbon-chlorine bonds.

Aromatic C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

C-H Stretching: The stretching vibration of the lone aromatic C-H bond would appear as a weak to medium band above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Ranges for a Representative Tetrachloropyridine

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium to Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Note: Data is based on typical ranges for substituted aromatic chlorides and pyridines.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating components of a mixture and determining the purity of a compound. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like tetrachloropyridine. nih.gov In this method, the sample is vaporized and passed through a long capillary column (the GC component), which separates different compounds based on their boiling points and interactions with the column's stationary phase. As each compound exits the column, it enters the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

This technique is crucial for:

Purity Assessment: A pure sample of tetrachloropyridine will show a single major peak in the gas chromatogram.

Mixture Analysis: GC-MS can effectively separate different isomers of tetrachloropyridine and other chlorinated pyridines that may be present as impurities from a synthesis reaction.

Structural Confirmation: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound (215 g/mol for C₅HCl₄N, considering the most common isotopes). The fragmentation pattern, showing sequential loss of chlorine atoms, further corroborates the structure. A key feature in the mass spectrum of a polychlorinated compound is the characteristic isotopic pattern caused by the presence of the ³⁵Cl and ³⁷Cl isotopes, which provides a definitive confirmation of the number of chlorine atoms in the molecule or its fragments. nih.gov

Advanced Analytical Challenges in Polychlorinated Pyridine Analysis

The analysis of polychlorinated pyridines (PCPy) presents several significant analytical challenges, primarily stemming from the large number of possible isomers and their presence in complex environmental or biological samples.

Isomer Separation: There are multiple isomers for tetrachloropyridine, each with very similar physical and chemical properties. This makes their chromatographic separation extremely difficult. Achieving baseline separation of all isomers, such as 2,3,4,6-tetrachloropyridine from 2,3,5,6-tetrachloropyridine, often requires specialized, highly selective GC columns and carefully optimized temperature programs. Incomplete separation can lead to inaccurate identification and quantification.

Trace-Level Detection: PCPy compounds are often of interest as environmental contaminants or as impurities in agricultural products. This necessitates highly sensitive analytical methods capable of detecting them at very low concentrations (parts-per-billion or lower). While GC-MS is sensitive, achieving these low detection limits in complex matrices like soil or biological tissues can be challenging due to interferences from other co-extracted substances.

Lack of Reference Standards: A significant hurdle in the analysis of specific PCPy congeners is the commercial unavailability of certified reference standards for every possible isomer. Accurate identification and quantification are dependent on comparison with a known standard. For less common isomers like this compound, the lack of an analytical standard makes definitive analysis problematic. Researchers may need to synthesize and purify the standard in-house, which is a complex and resource-intensive process.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,4,6-tetrachloropyridine, and how do they influence its reactivity in organic synthesis?

- Answer : this compound (CAS 2402-79-1) is a white to pale yellow crystalline solid with a melting point of 90–94°C and boiling point of 251–252°C. It is soluble in alcohol and slightly soluble in water. The chlorine atoms at positions 2, 3, 5, and 6 on the pyridine ring make it highly reactive in substitution and catalytic reactions, particularly in synthesizing agrochemicals and pharmaceuticals. Its electron-withdrawing Cl groups enhance electrophilic substitution kinetics .

Q. What methodologies are commonly employed for synthesizing this compound in laboratory settings?

- Answer : The primary method involves chlorination of pyridine derivatives. For example, pentachloropyridine can be electrochemically reduced using a zinc catalyst in acetonitrile with ammonium chloride to yield 2,3,5,6-tetrachloropyridine . Alternative routes include catalytic dechlorination or hydrolysis under alkaline conditions followed by acidification . Reaction optimization often focuses on solvent choice (e.g., acetonitrile), temperature (78–95°C), and catalyst selection (e.g., Ag cathodes) to achieve >99% purity .

Q. How should researchers handle this compound safely in the laboratory?

- Answer : Proper personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Work should be conducted in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Chronic exposure risks include hepatotoxicity, as noted in rodent studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Answer : Discrepancies in catalytic performance (e.g., Ag vs. Zn catalysts) arise from differences in reaction conditions (solvent polarity, temperature) and catalyst surface morphology. For instance, Ag cathodes in electrochemical reduction show higher current efficiency (85–90%) compared to Zn (70–75%) due to enhanced electron transfer . Researchers should validate methods using standardized purity metrics (GC ≥99.5%) and cross-reference patent claims with experimental reproducibility tests .

Q. What analytical techniques are recommended for quantifying trace this compound in environmental samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal due to its sensitivity to chlorinated compounds. For aqueous samples, Henry’s Law constant (1.2×10⁻³ atm·m³/mol) predicts volatilization rates, while solid-phase extraction (SPE) using C18 columns improves recovery rates . Calibration with certified reference materials (e.g., 50 μg/mL in toluene/noane mixtures) ensures accuracy .

Q. How does the electronic structure of this compound influence its role as a ligand in catalytic systems?

- Answer : The Cl substituents lower the pyridine ring’s electron density, enhancing its ability to stabilize metal centers in oxidation states +2 to +4. DFT studies suggest strong σ-donation and weak π-backbonding, making it effective in Pd-catalyzed cross-coupling reactions. Comparative studies with trichloropyridine show tetrachloropyridine’s superior stability in high-temperature catalysis .

Q. What are the critical gaps in toxicological data for this compound, and how can they be addressed experimentally?

- Answer : Existing data lack chronic exposure thresholds and mechanistic insights into neurotoxicity. A tiered approach is recommended:

- In vitro : Screen for mitochondrial dysfunction using HepG2 cells.

- In vivo : Conduct 90-day rodent studies with endpoints on liver enzymes (ALT, AST) and histopathology .

- Omics : Metabolomics to identify disrupted pathways (e.g., lipid peroxidation) .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.